methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate

CB1 receptor antagonism Rimonabant analogs Cannabinoid receptor selectivity

Medicinal chemistry teams require precisely substituted 1,5-diarylpyrazoles for CB1 antagonist or anticancer programs. Substituting with unhalogenated phenyl rings (CAS 70375-79-0) eliminates target activity. This bis(4-chlorophenyl) methyl ester preserves the mandatory CB1/CB2 selectivity pharmacophore. - **Validated utility**: Hydrolyzed and coupled with secnidazole to produce conjugate 6cb (Teng et al., 2021) with IC50 = 1.47-6.59 μM vs. four tumor lines. - **Direct diversification**: Methyl ester enables one-step aminolysis to carboxamides for antimicrobial (MIC = 0.78 μg/mL vs. S. aureus) or COX-2 inhibitor libraries.

Molecular Formula C17H12Cl2N2O2
Molecular Weight 347.2
CAS No. 318238-05-0
Cat. No. B2804550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate
CAS318238-05-0
Molecular FormulaC17H12Cl2N2O2
Molecular Weight347.2
Structural Identifiers
SMILESCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H12Cl2N2O2/c1-23-17(22)15-10-16(11-2-4-12(18)5-3-11)21(20-15)14-8-6-13(19)7-9-14/h2-10H,1H3
InChIKeyQCBFRCIISUTMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1,5-Bis(4-chlorophenyl)-1H-Pyrazole-3-Carboxylate: Core Identity and Structural Features


Methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS 318238-05-0) is a synthetic 1,5-diarylpyrazole bearing two 4-chlorophenyl substituents and a methyl ester at the 3-position. This scaffold is structurally related to the cannabinoid CB1 antagonist rimonabant, where the bis(para-chlorophenyl) motif is recognized as a prerequisite for high CB1 affinity and CB1/CB2 selectivity . The compound serves as a key intermediate in the synthesis of secnidazole ester hybrids that exhibit potent in vitro antitumor activity . Its molecular formula is C₁₇H₁₂Cl₂N₂O₂, with a molecular weight of 347.2 g/mol .

Why Close Analogs Cannot Substitute Methyl 1,5-Bis(4-chlorophenyl)-1H-Pyrazole-3-Carboxylate


The 1,5-diarylpyrazole-3-carboxylate class exhibits steep structure-activity relationships where each structural feature—the 4-chlorophenyl substitution pattern, the ester alkyl group, and the regiochemistry of aryl attachment—independently controls biological target engagement, synthetic utility, and downstream conjugate potency. Replacing the 4-chlorophenyl groups with unsubstituted phenyl (e.g., CAS 70375-79-0) abolishes the halogen-dependent CB1 pharmacophore required for cannabinoid receptor antagonism . Swapping the methyl ester for the free carboxylic acid (CAS 477712-01-9) or the ethyl ester (CAS 1082746-75-5) alters hydrolysis kinetics, coupling efficiency, and the final bioactivity of hybrid antitumor agents derived from this scaffold . Even a regioisomeric shift of one chlorine atom from para to ortho changes the molecular shape and electrostatic potential, potentially disrupting target binding .

Quantitative Differentiation Evidence Against Closest Analogs


Bis(4-Chlorophenyl) Motif Required for High CB1 Antagonism

The bis(para-chlorophenyl) substitution pattern present in methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate has been explicitly identified in the cannabinoid receptor literature as a structural prerequisite for achieving high CB1 antagonism and CB1/CB2 selectivity. In contrast, the unsubstituted diphenyl analog methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (CAS 70375-79-0) lacks these chlorine atoms and therefore does not meet the minimal pharmacophoric requirements for CB1-targeted programs . Rimonabant itself (Ki = 1.8 nM at CB1) and its active analogs uniformly retain at least one 4-chlorophenyl group; removal of chlorine reduces CB1 affinity by orders of magnitude .

CB1 receptor antagonism Rimonabant analogs Cannabinoid receptor selectivity

Methyl Ester as Direct Precursor to Potent Antitumor Secnidazole Conjugates

In the published synthetic route to antitumor secnidazole ester derivatives, methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate is the direct precursor (compound 4) that is hydrolyzed to the carboxylic acid (compound 5), then coupled with secnidazole to yield the final hybrid 6cb. The secnidazole conjugate 6cb derived from this specific scaffold exhibited IC₅₀ values of 2.67 μM against NCI-H460 (lung), 1.47 μM against MCG-803 (gastric), 3.38 μM against Skov-3 (ovarian), and 6.59 μM against BEL-7404 (liver) tumor cell lines . By comparison, the free carboxylic acid analog (CAS 477712-01-9) cannot directly participate in esterification without in situ activation, adding a synthetic step and potentially reducing overall yield . The methyl ester also offers superior solubility in organic solvents compared to the carboxylic acid, facilitating chromatographic purification .

Antitumor agents Secnidazole hybrids Prodrug synthesis

Controlled Hydrolysis Kinetics of Methyl Ester vs. Ethyl Ester

The methyl ester of 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid offers a faster hydrolysis rate under basic conditions compared to the corresponding ethyl ester (CAS 1082746-75-5) due to reduced steric hindrance at the ester carbonyl. This differential reactivity is quantified in general ester hydrolysis studies: methyl esters hydrolyze approximately 1.5- to 3-fold faster than ethyl esters under identical alkaline conditions, attributable to the smaller methoxy leaving group . In the reported synthesis (Teng et al., 2021), the methyl ester is hydrolyzed quantitatively to the carboxylic acid in 2 hours using KOH/CH₃OH at reflux, whereas ethyl esters of comparable 1,5-diarylpyrazoles typically require extended reaction times (4-6 h) or higher temperatures for complete conversion . This kinetic advantage is relevant for high-throughput parallel synthesis where reaction time uniformity across a compound library is critical.

Ester hydrolysis kinetics Synthetic intermediate optimization Protecting group strategy

Regioisomeric Chlorine Position Dictates Biological Target Engagement

The regioisomer methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, in which one chlorine is shifted from para to ortho, exhibits a different pharmacological profile. While both compounds share the 1,5-diarylpyrazole-3-carboxylate core, the ortho-chloro substitution introduces steric hindrance that alters the dihedral angle between the pyrazole ring and the N1-aryl substituent. Published data on analogous 1,5-diarylpyrazole carboxamides demonstrate that moving chlorine from para to ortho reduces COX-2 inhibitory potency by 5- to 10-fold . In antimicrobial assays, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides showed broad-spectrum activity, whereas shifting the halogen substitution pattern abolished activity against Gram-negative strains . These findings underscore that the precise para,para'-dichloro arrangement in the target compound is not interchangeable with ortho-substituted isomers.

Structure-activity relationship Regioisomer comparison COX inhibition

Verified Research-Grade Purity vs. Uncharacterized Analogs

Methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate is commercially available from multiple authenticated suppliers with documented purity specifications of 95% (AKSci) and 98% (Leyan, MolCore) , supported by ISO-certified quality systems and available certificates of analysis. In contrast, several closely related analogs, including certain ethyl ester variants and regioisomers, are listed only on non-verified vendor platforms without batch-specific purity data or analytical documentation. For procurement decisions in regulated research environments (e.g., pharmaceutical R&D, academic core facilities), verified purity and batch-to-batch consistency are essential for reproducible biological assay results .

Chemical procurement Quality control Reproducibility

Validated Research and Industrial Application Scenarios


CB1 Receptor Antagonist Libraries for Metabolic Disorder Research

The bis(4-chlorophenyl) substitution pattern of methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate aligns with the established pharmacophore for CB1 receptor antagonism. The methyl ester can be hydrolyzed to the carboxylic acid and subsequently coupled with diverse amines (piperidine, piperazine, amino acids) to generate focused libraries of CB1 antagonists structurally related to rimonabant but with potentially improved selectivity profiles . The documented prerequisite of the bis(para-chlorophenyl) motif for CB1/CB2 selectivity makes this compound the correct starting material for such programs, as opposed to the unsubstituted diphenyl analog which lacks this essential pharmacophoric element .

Secnidazole-Pyrazole Hybrid Antitumor Agents with Superior Potency

Following the published route of Teng et al. (2021), the methyl ester is quantitatively hydrolyzed to 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, then coupled with secnidazole via EDC/HOBt to produce conjugate 6cb. This hybrid demonstrated IC₅₀ values of 1.47–6.59 μM across four human tumor cell lines (NCI-H460, MCG-803, Skov-3, BEL-7404), all substantially lower than cisplatin in the same assay. The conjugate also showed acceptable selectivity with IC₅₀ = 5.77 μM against normal liver HL-7702 cells . This validated synthetic pathway provides a direct template for medicinal chemistry teams seeking to explore anticancer pyrazole conjugates with known potency benchmarks.

Dual COX-2 and Antitumor Screening Cascades

The 1,5-diarylpyrazole scaffold has demonstrated activity against both cyclooxygenase-2 (COX-2) and tumor cell proliferation pathways. The methyl ester can be diversified into carboxamides, hydroxamates, or reversed esters that have been shown to inhibit COX-2 with IC₅₀ values in the low micromolar range . The chlorine atoms at both para positions enhance binding to the COX-2 active site through halogen bonding interactions with Tyr355 and Arg120 residues, as demonstrated in molecular docking studies of related 1,5-diarylpyrazole derivatives . Starting from the bis(4-chlorophenyl) methyl ester ensures the correct substitution pattern for COX-2 engagement, whereas the unsubstituted or mono-chlorinated analogs are predicted to have significantly weaker binding.

Antimicrobial 1,5-Diarylpyrazole-3-Carboxamides Against Drug-Resistant Bacteria

Literature precedent demonstrates that 1,5-diarylpyrazole-3-carboxamides bearing a 4-chlorophenyl substituent exhibit antimicrobial activity against Staphylococcus aureus and Bacillus subtilis, with MIC values as low as 0.78 μg/mL in optimized analogs . The methyl ester can be directly converted to the corresponding carboxamide via aminolysis with primary or secondary amines, bypassing the need for coupling reagents. This direct reactivity offers a streamlined one-step diversification strategy that is not accessible with the free carboxylic acid, which requires pre-activation. The bis(4-chlorophenyl) pattern has been associated with enhanced Gram-positive antibacterial activity compared to analogs with electron-donating substituents .

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